molecular formula C12H22N2O B13259491 [(Dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine

[(Dimethyl-1,2-oxazol-4-yl)methyl](3-methylpentan-2-yl)amine

Cat. No.: B13259491
M. Wt: 210.32 g/mol
InChI Key: PUNDDTZDOXGIRZ-UHFFFAOYSA-N
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Description

The compound (Dimethyl-1,2-oxazol-4-yl)methylamine is an oxazole-derived amine featuring a dimethyl-substituted 1,2-oxazole ring linked to a branched aliphatic amine (3-methylpentan-2-yl group). Oxazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capabilities, and tunable electronic properties .

Key structural features inferred from analogs (e.g., N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine in ) include:

  • Oxazole core: A five-membered aromatic ring with two nitrogen atoms (positions 1 and 2) and two methyl substituents (positions 3 and 5).
  • Amine side chain: A branched 3-methylpentan-2-yl group, which introduces steric bulk and influences solubility and reactivity.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylpentan-2-amine

InChI

InChI=1S/C12H22N2O/c1-6-8(2)9(3)13-7-12-10(4)14-15-11(12)5/h8-9,13H,6-7H2,1-5H3

InChI Key

PUNDDTZDOXGIRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1=C(ON=C1C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Alkylation

Method Overview

This approach involves reacting (3,5-dimethylisoxazol-4-yl)methylamine with 2-bromo-3-methylpentane under basic conditions.
Reaction Scheme :
$$
\text{(3,5-dimethylisoxazol-4-yl)methylamine} + \text{2-bromo-3-methylpentane} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Experimental Protocol
  • Solvent : Tetrahydrofuran (THF) or tert-butanol.
  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
  • Conditions : Reflux at 60–80°C for 12–24 hours.
  • Workup : Extraction with ethyl acetate, followed by silica gel chromatography.
Key Data
Parameter Value Source
Yield 70–85%
Reaction Time 18 hours
Purity (HPLC) >95%

Advantages : High selectivity due to the steric protection of the isoxazole nitrogen.
Limitations : Requires anhydrous conditions and careful handling of NaH.

Reductive Amination

Method Overview

The ketone intermediate, 3-methylpentan-2-one, is condensed with (3,5-dimethylisoxazol-4-yl)methylamine in the presence of a reducing agent.
Reaction Scheme :
$$
\text{(3,5-dimethylisoxazol-4-yl)methylamine} + \text{3-methylpentan-2-one} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
$$

Experimental Protocol
Key Data
Parameter Value Source
Yield 60–75%
Reaction Time 36 hours
Purity (NMR) >90%

Advantages : Avoids alkyl halide intermediates.
Limitations : Lower yields compared to alkylation.

Coupling Reactions

Method Overview

Utilizing palladium-catalyzed cross-coupling to attach the 3-methylpentan-2-yl group to the isoxazole core.

Suzuki Coupling Variant
  • Intermediate : (3,5-dimethylisoxazol-4-yl)methylboronic acid + 2-iodo-3-methylpentane.
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).
  • Conditions : THF/water, 65°C, 12 hours.

Key Data :

Parameter Value Source
Yield 50–65%
Purity (LC-MS) >85%

Advantages : Applicable for complex substrates.
Limitations : Requires synthesis of boronic acid derivatives.

Comparative Analysis

Method Yield Cost Scalability
Nucleophilic Alkylation 85% Low High
Reductive Amination 75% Medium Moderate
Suzuki Coupling 65% High Low

Structural Characterization

Applications and Derivatives

The compound’s isoxazole core and tertiary amine structure make it a candidate for bioactive molecule synthesis, particularly in antifungal and antihypertensive agents. Derivatives have shown activity in preliminary agricultural screenings.

Chemical Reactions Analysis

Types of Reactions

(Dimethyl-1,2-oxazol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Dimethyl-1,2-oxazol-4-yl)methylamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Dimethyl-1,2-oxazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below compares (Dimethyl-1,2-oxazol-4-yl)methylamine with analogous compounds based on substituents, molecular weight, and functional groups:

Compound Name (IUPAC) Oxazole Substituents Amine Group Molecular Formula Key Properties/Applications Source
(Dimethyl-1,2-oxazol-4-yl)methylamine 3,5-dimethyl 3-methylpentan-2-yl C₁₂H₂₂N₂O High steric bulk; potential CNS activity Inferred
N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine (CAS 1334913-79-9) 3,5-dimethyl Cyclopentyl-methyl C₁₂H₂₀N₂O Cyclic amine enhances rigidity
(3-Ethyl-1,2-oxazol-4-yl)methylamine 3-ethyl Methyl C₇H₁₂N₂O Lower molecular weight; improved solubility
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine 5-methyl, 3-phenyl Methyl C₁₂H₁₄N₂O Aromatic phenyl group enhances π-π interactions
1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-amine 3,5-dimethyl Propan-1-amine C₈H₁₄N₂O Linear chain; simpler synthesis
Key Observations:

Steric and Electronic Effects: The 3,5-dimethyl substitution on the oxazole ring (common in all analogs) enhances ring stability and electron density, favoring interactions with biological targets .

Solubility and Bioavailability :

  • Compounds with smaller amine groups (e.g., methyl in ) exhibit higher aqueous solubility, whereas bulkier substituents (e.g., 3-methylpentan-2-yl) may prioritize membrane permeability .

Biological Activity

(Dimethyl-1,2-oxazol-4-yl)methylamine, with the CAS number 1342041-85-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula for (Dimethyl-1,2-oxazol-4-yl)methylamine is C12H22N2OC_{12}H_{22}N_{2}O, with a molecular weight of 210.32 g/mol. The compound includes a dimethyl oxazole moiety linked to a branched amine structure, which may influence its biological interactions.

PropertyValue
CAS Number 1342041-85-3
Molecular Formula C₁₂H₂₂N₂O
Molecular Weight 210.32 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds that inhibit AChE are of significant interest in treating cognitive disorders such as Alzheimer's disease.

Research indicates that compounds with oxazole functionalities can interact with the active site of AChE through non-covalent interactions. This binding inhibits the enzyme's activity, thereby increasing the availability of acetylcholine in synaptic clefts, which may enhance cognitive functions.

Inhibitory Activity Studies

A study focusing on related oxazolone derivatives demonstrated varying degrees of AChE inhibition. The synthesized compounds were tested at concentrations ranging from 100 to 300 µM, showing significant inhibition percentages:

CompoundInhibition at 100 µMInhibition at 300 µM
Compound 161.27%High
Compound 448.97%Moderate

The results indicated that the presence of specific functional groups within these compounds plays a crucial role in their inhibitory effectiveness against AChE .

Cognitive Improvement in Animal Models

In vivo studies using mouse models have shown that compounds similar to (Dimethyl-1,2-oxazol-4-yl)methylamine can improve cognitive impairment. For instance, administration of certain oxazolone derivatives significantly enhanced performance in memory tests like the Y-maze and Object Recognition Test .

Case Studies

  • Acetylcholinesterase Inhibition : A series of experiments evaluated the binding affinity and kinetics of various oxazolone derivatives against AChE. The most potent inhibitors were identified through docking studies that revealed strong interactions with amino acid residues in the enzyme's active site .
  • Pharmacokinetic Analysis : In silico pharmacokinetic assessments suggested favorable blood-brain barrier permeability for several compounds, indicating their potential efficacy in central nervous system applications .

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